N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine
Description
N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-4-21(5-2)11-13-22-17-8-6-16(7-9-17)14-20-15(3)18-19-10-12-23-18/h6-10,12,15,20H,4-5,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVOPAYQLUCMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CNC(C)C2=NC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Introduction of the diethylaminoethoxy group: This can be done through nucleophilic substitution reactions where the diethylaminoethanol reacts with a suitable leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds and strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylamino group can interact with biological membranes, while the oxazole ring may participate in hydrogen bonding or π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine hydrochloride: Similar in structure but with different functional groups.
2-[2-(Dimethylamino)ethoxy]ethanol: Shares the diethylaminoethoxy group but lacks the aromatic and oxazole components.
Uniqueness
N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine is unique due to its combination of aromatic, ether, and oxazole functionalities, which confer distinct chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
